Bromothymol blue
Overview
Description
Bromothymol Blue (BTB) is a pH indicator commonly used in applications that require measuring substances with a relatively neutral pH (near 7) . It is a weak organic acid with the chemical formula C6H4BrO2 . It is a yellowish-green crystalline solid that is soluble in water and ethanol . It can be protonated or deprotonated to generate yellow or blue, respectively .
Synthesis Analysis
The synthesis of Bromothymol Blue involves an oxidation method in the presence of potassium permanganate . The redox reactions occur in alkaline and acidic media . In alkaline medium, two distinct stages were observed: a relatively fast first stage and a relatively slow second stage . In acidic medium, the reaction occurs in one stage (slow stage) to give rise to the final oxidation product .Molecular Structure Analysis
Bromothymol Blue has a molecular formula of C27H28Br2O5S . It is a weak acid with a pKa of about 5.5 . It is a monoprotic acid and can dissociate into a bromothymol ion and a hydrogen ion .Chemical Reactions Analysis
Bromothymol Blue acts as a weak acid in a solution . It can thus be in protonated or deprotonated form, appearing yellow or blue, respectively . It is bright aquamarine by itself, and greenish-blue in a neutral solution . The deprotonation of the neutral form results in a highly conjugated structure, accounting for the difference in color .Physical And Chemical Properties Analysis
Bromothymol Blue has a density of 1.25 g/cm³ . It has a molecular weight of 624.384 g/mol . It is odorless and appears blue in basic solutions, yellow in acidic solutions, and green in neutral solutions . It is sparingly soluble in water .Scientific Research Applications
Application in Food Science
Bromothymol Blue is used as a food additive to indicate the pH of food products .
Method of Application
The method of application involves adding Bromothymol Blue to the food product. The color change of Bromothymol Blue, which occurs at a precise point of neutrality, indicates the pH of the food product .
Results or Outcomes
The use of Bromothymol Blue as a food additive helps in maintaining the quality and safety of food products by providing a visual indication of the pH level .
Application in Microbiology
Bromothymol Blue serves as a vital stain to trace the movement of fluids from the lymph and to define cell walls or nuclei under the microscope for the demonstration of fungal hyphae within plant roots .
Method of Application
The method of application involves staining the sample with Bromothymol Blue. The stained sample is then observed under a microscope .
Results or Outcomes
The use of Bromothymol Blue in this context allows for the visualization of fungal hyphae within plant roots, aiding in the study and understanding of plant-fungal interactions .
Application in Sensor Technology
Bromothymol Blue has been used in the development of an acid-base sensor for milk spoilage detection .
Method of Application
In this application, silica capsules containing Bromothymol Blue were synthesized by a modified Stöber sol–gel method. These silica capsules were dispersed into a high-density polyethylene (HDPE)/ethylene-vinyl acetate (EVA) polymeric matrix and then applied in milk spoilage detection tests .
Results or Outcomes
The blends changed their color from blue tones to yellow tones as the milk spoils. The milk storage temperature and the KOH content in the silica capsules influence the intensity and rate of the HDPE/EVA/silica capsules blends color change . This shows the potential of the HDPE/EVA/silica capsules as a base material for a sensor packaging, which allows the verification of the milk quality by the end-users .
Application in Environmental Science
Bromothymol Blue is used as a pH indicator in environmental science, particularly in water testing .
Method of Application
The method of application involves adding Bromothymol Blue to the water sample. The color change of Bromothymol Blue, which occurs at a precise point of neutrality, indicates the pH of the water sample .
Results or Outcomes
The use of Bromothymol Blue in this context helps in monitoring the quality of water by providing a visual indication of the pH level .
Application in Medicine
Bromothymol Blue is used in medicine as a vital stain to trace the movement of fluids from the lymph .
Method of Application
The method of application involves staining the sample with Bromothymol Blue. The stained sample is then observed under a microscope .
Results or Outcomes
The use of Bromothymol Blue in this context allows for the visualization of the movement of fluids from the lymph, aiding in the study and understanding of lymphatic system .
Application in Chemistry Education
Bromothymol Blue is commonly used in chemistry laboratories, especially in high schools and undergraduate studies, as a pH indicator .
Method of Application
In a typical experiment, Bromothymol Blue is added to a solution, and the solution is titrated with a strong acid or base. The color change of Bromothymol Blue indicates the equivalence point of the titration .
Results or Outcomes
The use of Bromothymol Blue in this context provides a visual method for students to understand acid-base neutralization and the concept of pH .
Application in Aquaculture
Bromothymol Blue is used in aquaculture to monitor the pH levels of water in fish tanks .
Method of Application
The method of application involves adding Bromothymol Blue to the water in the fish tank. The color change of Bromothymol Blue, which occurs at a precise point of neutrality, indicates the pH of the water .
Results or Outcomes
The use of Bromothymol Blue in this context helps in maintaining the health of the fish by providing a visual indication of the pH level .
Application in Plant Biology
Bromothymol Blue is used in plant biology as a pH indicator to measure the presence of carbonic acid in a liquid .
Method of Application
The method of application involves adding Bromothymol Blue to the liquid. The color change of Bromothymol Blue, which occurs at a precise point of neutrality, indicates the presence of carbonic acid .
Results or Outcomes
The use of Bromothymol Blue in this context allows for the visualization of the presence of carbonic acid, aiding in the study and understanding of plant biology .
Application in Packaging Technology
Bromothymol Blue has been used in the development of a sensor packaging, which allows the verification of the milk quality by the end-users .
Method of Application
In this application, silica capsules containing Bromothymol Blue were synthesized by a modified Stöber sol–gel method. These silica capsules were dispersed into a high-density polyethylene (HDPE)/ethylene-vinyl acetate (EVA) polymeric matrix and then applied in milk spoilage detection tests .
Results or Outcomes
The blends changed their color from blue tones to yellow tones as the milk spoils. The milk storage temperature and the KOH content in the silica capsules influence the intensity and rate of the HDPE/EVA/silica capsules blends color change . This shows the potential of the HDPE/EVA/silica capsules as a base material for a sensor packaging .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-bromo-4-[3-(3-bromo-4-hydroxy-2-methyl-5-propan-2-ylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methyl-6-propan-2-ylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28Br2O5S/c1-13(2)17-11-20(15(5)23(28)25(17)30)27(19-9-7-8-10-22(19)35(32,33)34-27)21-12-18(14(3)4)26(31)24(29)16(21)6/h7-14,30-31H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHCTOLBWMJMLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Br)O)C(C)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28Br2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058799 | |
Record name | Bromothymol blue | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless white to cream-colored solid; Available as pure compound, monosodium salt, and dilute solutions; [CHEMINFO] | |
Record name | Bromthymol blue | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1963 | |
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Product Name |
Bromothymol blue | |
CAS RN |
76-59-5 | |
Record name | Bromothymol blue | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Bromothymol blue | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromothymol blue | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7819 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-bromo-3-methyl-6-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bromothymol blue | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromothymol blue | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.884 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROMTHYMOL BLUE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VGU4LM0H96 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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